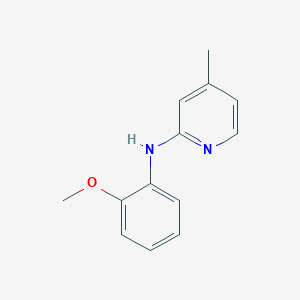

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

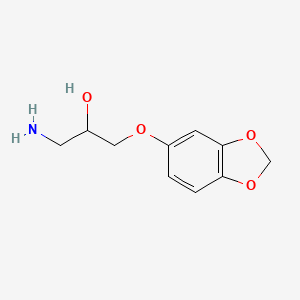

25I-NBOMe belongs to the class of new psychoactive substances (NPS) . It is a derivative of the phenethylamine family and is structurally related to the 2C series of hallucinogens. The compound is often encountered in the form of blotter paper or powder and is sometimes sold as a “legal high” or “research chemical.” Its psychoactive effects include hallucinations, altered perception, and sensory distortions .

Wissenschaftliche Forschungsanwendungen

Monoamine Oxidase Inhibition

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine and its derivatives have been studied for their monoamine oxidase inhibiting activity. Research dating back to 1975 demonstrated that certain members of this chemical series partially prevented reserpine-induced hypothermia in mice and inhibited monoamine oxidase in Warburg studies. The activity was found to be dose-dependent, with the secondary amine being the most active member of the series (Ferguson & Keller, 1975).

Anticancer Properties

In the context of anticancer research, a study in 2009 identified N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine as a potent apoptosis inducer and a promising anticancer clinical candidate. This compound demonstrated significant efficacy in human MX-1 breast and other mouse xenograft cancer models, along with excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Antimicrobial and Anticancer Agents

A 2015 study synthesized a new series of oxadiazole analogues starting from 2-aminopyridine, which included compounds related to N-(2-Methoxyphenyl)-4-methylpyridin-2-amine. These compounds exhibited antiproliferative and antimicrobial activities, showing higher selectivity towards certain cancer cell lines and demonstrating significant antibacterial and antifungal activities (Ahsan & Shastri, 2015).

Tautomerism Studies

Research into the tautomerism of compounds similar to N-(2-Methoxyphenyl)-4-methylpyridin-2-amine has been conducted, exploring their structural and physicochemical features. These studies are vital for understanding the interactions of these compounds with other molecules, which is essential for their potential application in various scientific fields (Ebead et al., 2007).

Photophysical Properties

Investigations into the photophysical properties of related acyclic arylamine derivatives, including N-(4-methoxyphenyl)-N-(2-methyl-1-phenylpropyl)amine, have been carried out. These studies focus on understanding how the environment's polarity and specific substituents affect absorption, emission spectra, and fluorescence quantum yield, which are crucial for potential applications in materials science and photonics (Kósa et al., 2007).

Electrophilic Amination Reagent

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine related compounds have been used in studies exploring electrophilic amination reactions with Grignard reagents. These reactions are significant in synthetic organic chemistry for producing primary amines (Niwa et al., 2002).

Zukünftige Richtungen

: Caspar AT, Westphal F, Meyer MR, Maurer HH (2017). LC-high resolution-MS/MS for identification of 69 metabolites of the new psychoactive substance 1-(4-ethylphenyl-)-N-[(2-methoxyphenyl)methyl] propane-2-amine (4-EA-NBOMe) in rat urine and human liver S9 incubates and comparison of its screening power with further MS techniquesBioanalytical Methods for New Psychoactive Substances .

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-4-methylpyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-10-7-8-14-13(9-10)15-11-5-3-4-6-12(11)16-2/h3-9H,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQKSYKFFRLUGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)NC2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methoxyphenyl)-4-methylpyridin-2-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)

![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)